(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
“(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound that belongs to the class of benzo[d]thiazoles . Benzo[d]thiazoles are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often starts from simple commercially available building blocks . For instance, the synthesis of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole involves the addition of propargyl bromide to the solution of 2-mercaptobenzothiazole .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core with a prop-2-yn-1-yl group and a benzamide group attached . The molecular formula is C19H16N2O3S3 .Chemical Reactions Analysis
Benzo[d]thiazoles have been found to exhibit various chemical reactions. For instance, the treatment of a conjugate led to a loss of mitochondrial membrane potential and an increase in the levels of reactive oxygen species .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 416.5 g/mol, a topological polar surface area of 126 Ų, and a complexity of 750 .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antibacterial potential. In vitro studies demonstrated moderate to good activity against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli, K. pneumoniae) .
- Some derivatives of this compound were tested for COX-1 inhibition. While their activity was weaker compared to standard inhibitors, further optimization might yield more potent COX inhibitors .
- The triazole nucleus is versatile and has led to diverse applications in medicine. Blockbuster drugs like fluconazole and Rufinamide contain triazole moieties. Investigating this compound’s potential as a lead structure could be valuable .
Antibacterial Activity
Cyclooxygenase (COX) Inhibition
Triazole-Based Drug Development
Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, benzo[d]thiazoles and their derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
2-bromo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS/c1-2-11-20-14-9-5-6-10-15(14)22-17(20)19-16(21)12-7-3-4-8-13(12)18/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIJXYSXWNVPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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